4-(2-Carboxyvinyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-carboxyethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJSGLKJYIYTB-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19675-63-9 | |
| Record name | 4-(2-carboxyvinyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Chemistry of 4 2 Carboxyvinyl Benzoic Acid
Established Synthetic Pathways
The most common and established methods for preparing the parent compound involve condensation reactions to form the vinyl group, followed by transformations of the carboxylic acid functionalities as needed.
The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated acids and is widely employed for the preparation of 4-(2-carboxyvinyl)benzoic acid. rsc.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.com
For the synthesis of this compound, the typical reactants are 4-formylbenzoic acid and malonic acid. znaturforsch.com The reaction is generally catalyzed by an amine base, such as pyridine, often with a co-catalyst like piperidine. rsc.orgorganic-chemistry.org The mechanism proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-formylbenzoic acid. The resulting intermediate subsequently undergoes dehydration and decarboxylation, driven by heating in the presence of pyridine, to yield the final (E)-4-(2-carboxyvinyl)benzoic acid product. organic-chemistry.org The use of pyridine-free protocols, substituting with other bases like triethylamine, has also been explored to create more environmentally benign processes. rsc.org
Table 1: Knoevenagel Condensation for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Transformation | Ref. |
|---|
The two carboxylic acid groups of this compound can undergo standard functional group transformations, with esterification being a particularly common and useful reaction. Esterification is often performed to protect the acid groups or to modify the solubility and reactivity of the molecule for subsequent steps.
A widely used method for esterification under mild conditions is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. znaturforsch.comorgsyn.org This method is effective for a broad range of alcohols and avoids the harsh acidic conditions of Fischer esterification. orgsyn.org For instance, the diester, methyl 3-methoxy-4-(3-methoxy-3-oxoprop-1-enyl)benzoate, is a key intermediate in the synthesis of functionalized analogues. rsc.org
Conversely, the hydrolysis of these esters back to the parent dicarboxylic acid is a critical final step in the synthesis of many derivatives. This is typically achieved by refluxing the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) in a solvent like methanol, followed by acidification with a strong acid like hydrochloric acid (HCl) to precipitate the final diacid product. rsc.org
Advanced Synthesis of Derivatives and Analogues
Building upon the core structure of this compound, advanced synthetic methods have been developed to introduce a wide array of functional groups, creating tailored derivatives for specific applications, particularly as ligands for MOFs.
Functionalized (E)-β-arylvinyl bromides are valuable synthetic intermediates. A one-pot method has been developed to synthesize these compounds starting from a precursor derived from this compound. znaturforsch.com The synthesis begins with the bromination of (E)-4-(2-carboxyvinyl)benzoic acid to form anti-2,3-dibromo-3-(4-carboxyphenyl)propanoic acid. znaturforsch.com
This dibromo acid is then subjected to a debrominative decarboxylation reaction using silver acetate (B1210297) (AgOAc) in a suitable solvent like benzene (B151609). This step generates (E)-4-(2-bromovinyl)benzoic acid. znaturforsch.com In a one-pot sequence, this intermediate can be directly esterified with various alcohols or phenols using a DCC/DMAP coupling system. This approach provides high yields and stereoselectivity for the (E)-isomer and is compatible with a range of functional groups on the alcohol component. znaturforsch.com
Table 2: One-Pot Synthesis of (E)-β-Arylvinyl Bromide Esters
| Alcohol/Phenol Substrate | Yield (%) | Ref. |
|---|---|---|
| Ethanol (B145695) | 94% | znaturforsch.com |
| Isopropanol | 92% | znaturforsch.com |
| n-Octanol | 89% | znaturforsch.com |
| Cyclohexanol | 91% | znaturforsch.com |
| Benzyl alcohol | 88% | znaturforsch.com |
The properties of Metal-Organic Frameworks (MOFs) can be precisely tuned by modifying the organic linker. researchgate.netsnu.ac.kr this compound serves as an excellent scaffold for this purpose. By introducing various functional pendants onto the phenyl ring, a family of isostructural ligands can be created. researchgate.netsnu.ac.kr
A series of multifunctional MOFs, designated SNU-170 through SNU-176, were synthesized using ligands derived from this compound. researchgate.netsnu.ac.kr These ligands incorporated pendants such as amino (–NH₂), methylthio (–SMe), methoxy (B1213986) (–OMe), ethoxy (–OEt), and propoxy (–OPr). rsc.orgresearchgate.net The introduction of these groups influences the resulting MOF's properties, including gas adsorption capacity, photoluminescence, and chemical sensing capabilities. researchgate.netsnu.ac.kr For example, the synthesis of the amino-functionalized ligand, 3-amino-4-(2-carboxyvinyl)benzoic acid, begins with the nitration of 4-bromobenzoic acid, followed by esterification, a Heck reaction with methyl acrylate (B77674), reduction of the nitro group, and finally, hydrolysis of the ester. rsc.org
Detailed synthetic routes have been established for various substituted analogues of this compound, which are used as the aforementioned MOF linkers. rsc.org The general strategy involves synthesizing a substituted benzoate (B1203000) ester, introducing the carboxyvinyl group via a Heck cross-coupling reaction, and then hydrolyzing the ester groups to yield the final diacid ligand.
4-(2-carboxyvinyl)-3-(methylthio)benzoic acid (H₂CVB-SMe): The synthesis starts from 4-bromo-3-mercaptobenzoic acid. The mercapto group is methylated, and the resulting product undergoes a Heck reaction with methyl acrylate, followed by saponification with NaOH to yield the final product. rsc.org
4-(2-carboxyvinyl)-3-methoxybenzoic acid (H₂CVB-OMe): This analogue is prepared from methyl 4-bromo-3-methoxybenzoate. A palladium-catalyzed Heck reaction with methyl acrylate yields a diester intermediate. This intermediate is then refluxed with NaOH in methanol, followed by acidification, to produce the target molecule with a reported yield of 85%. rsc.org
4-(2-carboxyvinyl)-3-ethoxybenzoic acid (H₂CVB-OEt): The synthesis is analogous to the methoxy derivative, starting from methyl 4-bromo-3-ethoxybenzoate. The final hydrolysis step to yield the diacid proceeds with a high yield of 94%. rsc.org
4-(2-carboxyvinyl)-3-propoxybenzoic acid (H₂CVB-OPr): Following the same pathway, this compound is synthesized starting from a propoxy-substituted bromobenzoate. The final hydrolysis step gives the desired product in 92% yield. rsc.org
Table 3: Synthesis of Substituted this compound Analogues
| Target Compound | Key Starting Material | Key Reactions | Final Step Yield | Ref. |
|---|---|---|---|---|
| 4-(2-carboxyvinyl)-3-(methylthio)benzoic acid | 4-bromo-3-mercaptobenzoic acid | Methylation, Heck Coupling, Hydrolysis | Not specified | rsc.org |
| 4-(2-carboxyvinyl)-3-methoxybenzoic acid | Methyl 4-bromo-3-methoxybenzoate | Heck Coupling, Hydrolysis | 85% | rsc.org |
| 4-(2-carboxyvinyl)-3-ethoxybenzoic acid | Methyl 4-bromo-3-ethoxybenzoate | Heck Coupling, Hydrolysis | 94% | rsc.org |
Synthesis of Thiazole (B1198619) Derivatives from Related Benzoic Acid Compounds
The synthesis of thiazole derivatives, a class of heterocyclic compounds prevalent in medicinal chemistry, can be accomplished using various benzoic acid compounds as starting materials. These methods highlight the versatility of benzoic acid derivatives in constructing complex molecular frameworks.
One prominent method involves a multi-step sequence starting with a substituted benzoic acid, which undergoes acylation, thiolation, and cyclization. sioc-journal.cn A key step in some pathways is a Palladium-catalyzed Heck reaction to form the final 2,5-diarylthiazole derivatives. sioc-journal.cn Another approach is the one-pot condensation of a 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester with thiosemicarbazide, followed by condensation with a substituted pyrazole-4-carbaldehyde. ijcce.ac.ir This multicomponent reaction proceeds efficiently in the presence of an acid catalyst like ortho-phosphoric acid. ijcce.ac.ir
Furthermore, palladium-catalyzed decarboxylative coupling reactions have been developed, where various substituted benzoic acids can be coupled with thiazoles to form arylated thiazole products. nih.gov The synthesis of N-Thiazolyl substituted 2-mercapto benzoic acid amides has also been reported by condensing 2-mercapto benzoic acid derivatives with 2-amino-4-substituted thiazoles via an acid chloride intermediate. tandfonline.com A specific pathway to synthesize methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates involves the reaction of a substituted aminobenzoic acid ester with potassium thiocyanate (B1210189) and bromine in acetic acid. acs.org
Table 1: Synthetic Methods for Thiazole Derivatives from Benzoic Acid Compounds
| Method | Key Reactants | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Multi-step Synthesis | Substituted benzoic acid, Thioamides | Acylating agents, Thiolating agents, Pd catalyst for Heck reaction | Versatile for 2,5-diarylthiazoles. sioc-journal.cn |
| One-Pot Condensation | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide | Ortho-phosphoric acid | High atom economy and facile procedure. ijcce.ac.ir |
| Decarboxylative Coupling | Substituted benzoic acids, Thiazoles | Palladium (Pd) catalyst | Compatible with electron-rich and electron-poor benzoic acids. nih.gov |
| Amide Formation | 2-Mercapto benzoic acid, 2-Amino-4-substituted thiazoles | Thionyl chloride (to form acid chloride) | Produces N-Thiazolyl substituted amides. tandfonline.com |
| Benzothiazole Synthesis | Substituted aminobenzoic acid ester | Potassium thiocyanate (KSCN), Bromine (Br₂) | Forms the fused benzo[d]thiazole ring system. acs.org |
Reaction Mechanisms and Reactivity
The reactivity of this compound is dictated by its three primary functional components: the benzene ring, the vinylic double bond, and the two carboxylic acid groups.
Substitution Reactions
The chemical structure of this compound allows for several types of substitution reactions, primarily nucleophilic acyl substitution at the carboxyl groups and electrophilic substitution on the aromatic ring.
Nucleophilic Acyl Substitution: The two carboxylic acid groups are susceptible to nucleophilic acyl substitution. pressbooks.pub This reaction proceeds via a two-stage addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, -OH). vanderbilt.edu Common transformations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding di-ester. libretexts.org
Amide Formation: Direct conversion to amides can be achieved by reacting with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. libretexts.org
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid groups into more reactive acyl chlorides, which are valuable intermediates for synthesizing esters and amides. libretexts.org
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid group (-COOH) and the 2-carboxyvinyl group (-CH=CHCOOH) are both electron-withdrawing and act as deactivating, meta-directing groups. doubtnut.comlkouniv.ac.in This means that electrophilic attack (e.g., nitration, halogenation, sulfonation) will preferentially occur at the positions meta to both substituents. The presence of two deactivating groups makes the ring significantly less reactive towards electrophiles than benzene itself. lkouniv.ac.in
Table 2: Substitution Reactions of this compound
| Reaction Type | Reagent(s) | Functional Group Involved | Product Type |
|---|---|---|---|
| Nucleophilic Acyl Substitution (Esterification) | Alcohol (e.g., Methanol), Acid Catalyst | Carboxylic Acids | Diester libretexts.org |
| Nucleophilic Acyl Substitution (Amide Formation) | Amine, DCC | Carboxylic Acids | Diamide libretexts.org |
| Nucleophilic Acyl Substitution (Acid Chloride Formation) | Thionyl Chloride (SOCl₂) | Carboxylic Acids | Di-acyl chloride libretexts.org |
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Benzene Ring | meta-Nitro substituted derivative lkouniv.ac.in |
Catalytic Reactions for Oxofunctionalized Compounds
Catalytic methods provide efficient and selective routes for introducing oxygen-containing functional groups (oxofunctionalization) into molecules like this compound and its relatives. These reactions are crucial for synthesizing complex derivatives.
One key strategy involves the catalytic oxidation of the alkene moiety. The epoxidation of cinnamic acid derivatives can be achieved using hydrogen peroxide as an environmentally benign oxidant, catalyzed by manganese complexes with ligands like 1,4,7-trimethyl-1,4,7-triazacyclononane. researchgate.net The active oxidant in this system is believed to be a high-valent manganese-oxo species, which acts as an electrophile. researchgate.net
Biocatalysis offers another powerful tool for selective oxofunctionalization. Cytochrome P450 enzymes, such as CYP199A4, have been shown to efficiently and selectively oxidize para-substituted cinnamic acid derivatives. rsc.org For example, 4-methoxycinnamic acid is selectively demethylated at the para position, and 4-isopropylcinnamic acid is hydroxylated at the isopropyl group. rsc.org This demonstrates the potential of biocatalysts to perform targeted oxidations on the phenyl ring's substituents.
Additionally, catalytic systems can be employed for oxidative acylations. For instance, cinnamyl alcohols can undergo palladium-catalyzed esterification via an initial oxidation to the aldehyde, followed by reaction with the catalyst and an alcohol. beilstein-journals.org Another method involves the oxidative hydroxylation of a phenylboronic acid to a phenol, which then reacts with an activated cinnamic acid derivative to form a phenyl cinnamate (B1238496) ester. beilstein-journals.org Furthermore, catalytic domino oxidation reactions have been used to convert naphthols into oxofunctionalized trans-2-carboxycinnamic acids, highlighting the utility of catalytic cascades in building molecular complexity. researchgate.net
Table 4: Catalytic Systems for Oxofunctionalization of Cinnamic Acid Derivatives
| Catalytic System | Reaction Type | Functional Group Targeted | Product Feature |
|---|---|---|---|
| Mn / TMTACN / H₂O₂ | Epoxidation | Alkene | Epoxide researchgate.net |
| Cytochrome P450 (CYP199A4) | Hydroxylation / Demethylation | para-substituent on phenyl ring | Hydroxylated or demethylated substituent rsc.org |
| Pd-colloids / Ag₂O | Oxidative Esterification | Alcohol (from cinnamyl alcohol) | Ester beilstein-journals.org |
| Domino Oxidation Catalysis | Oxidation / Ring Opening | Naphthols | trans-2-Carboxycinnamic acids researchgate.net |
Coordination Chemistry and Metal Organic Frameworks Mofs
4-(2-Carboxyvinyl)benzoic Acid as a Ligand in Coordination Polymers and MOFs
This compound (H2CVB) is a versatile organic linker utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). Its structure, featuring two carboxylic acid groups with different spacer lengths and geometries, allows for the formation of diverse and complex network structures. This ligand's rigidity and linearity are key characteristics that influence the resulting framework's topology and properties.
The presence of the vinyl group (a carbon-carbon double bond) within the ligand backbone is a significant feature. It imparts a specific rigidity and planarity to the linker, which can direct the formation of non-interpenetrated structures. snu.ac.krnih.gov This is a crucial aspect in MOF design, as interpenetration—the growth of multiple independent frameworks within each other—can drastically reduce the accessible pore volume and surface area of the material. By using ligands like this compound, researchers can exert control over the degree of interpenetration, thereby tailoring the porosity of the resulting MOF for specific applications. snu.ac.krnih.gov
Synthesis and Structural Characterization of MOFs
Solvothermal synthesis is a widely employed method for the preparation of MOFs, including those derived from this compound. mdpi.comnih.govresearchgate.net This technique involves heating a mixture of the metal salt precursor, the organic ligand, and a solvent in a sealed container, typically an autoclave, at temperatures above the solvent's boiling point. mdpi.comnih.gov The elevated temperature and pressure facilitate the dissolution of reactants and the subsequent crystallization of the MOF structure. mdpi.com
For the synthesis of MOFs using this compound, a common approach involves reacting it with a metal salt, such as zinc nitrate (B79036) hexahydrate ([Zn(NO3)2]·6H2O), in a high-boiling point solvent like N,N-diethylformamide (DEF). snu.ac.krresearchgate.net The reaction mixture is heated to a specific temperature, for example 105°C, for a defined period, such as 12 hours, to yield crystalline MOF products. snu.ac.krresearchgate.net The choice of solvent is critical as it can influence the resulting framework's structure and properties. mdpi.com In some cases, additives like hydrochloric acid are used to slow down the deprotonation of the carboxylic acid groups, which can promote the growth of larger, higher-quality crystals. nih.gov
Following the synthesis, an "activation" process is necessary to remove the solvent molecules that occupy the pores of the newly formed MOF. snu.ac.krnih.gov A common and effective method for activating delicate, high-surface-area MOFs is supercritical CO2 drying. nih.govnih.gov This technique avoids the large surface tension forces associated with conventional heating and vacuum, which can cause the porous framework to collapse. nih.gov The successful removal of guest solvent molecules makes the pores accessible for subsequent applications like gas adsorption. snu.ac.krnih.gov
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of MOFs. Through single-crystal X-ray diffraction, researchers can elucidate the connectivity of atoms, the geometry of the coordination environment, the topology of the network, and the dimensions of the pores.
A notable example involving this compound is the synthesis of SNU-70. snu.ac.krresearchgate.net Crystal structure analysis reveals that SNU-70 possesses a cubic-net structure, analogous to the well-known MOF-5. snu.ac.krresearchgate.net It is constructed from octahedral [Zn4O]6+ secondary building units (SBUs) linked by the linear dicarboxylate of the deprotonated this compound. snu.ac.krresearchgate.net A key finding from the structural analysis of SNU-70 is that it forms a non-interpenetrated framework. snu.ac.krresearchgate.net This results in large, open square channels with dimensions of approximately 9.0 Å x 9.0 Å running in three perpendicular directions. snu.ac.krnih.gov
In a comparative study, a similar ligand, 4-(2-carboxyethyl)benzoic acid (H2CEB), which has a flexible ethyl group instead of the rigid vinyl group, was used to synthesize SNU-71. snu.ac.krresearchgate.net Despite having a similar cubic-net structure and the same distance between the [Zn4O] clusters (15 Å), SNU-71 exhibits a doubly interpenetrated structure. snu.ac.krresearchgate.net This interpenetration leads to significantly smaller channels, approximately 2.5 Å x 2.5 Å. snu.ac.krnih.gov This comparison highlights the critical role of the ligand's rigidity in preventing interpenetration and creating frameworks with larger pores. snu.ac.kr The activated, desolvated form of SNU-70 is denoted as SNU-70'. snu.ac.kr
Table 1: Crystallographic Data for SNU-70
| Parameter | Value |
|---|---|
| Formula | [Zn4O(CVB)3]·13DEF·2H2O |
| Crystal System | Cubic |
| Space Group | Fm-3m |
| a (Å) | 30.234(4) |
| V (ų) | 27637(6) |
| Z | 8 |
Data sourced from Suh, M. P., et al. (2012). snu.ac.kr
The vinyl group in this compound serves as a prime example of how ligand design influences MOF architecture. The rigidity of the C=C double bond in the H2CVB linker used in SNU-70 is directly responsible for the formation of a non-interpenetrated structure with a high surface area. snu.ac.krnih.gov In contrast, the related ligand H2CEB, with a more flexible C-C single bond, leads to the doubly interpenetrated SNU-71, which has a much lower surface area. snu.ac.krnih.gov This demonstrates that even a subtle change in the ligand's structure—a double bond versus a single bond—can have a profound impact on the final framework topology. snu.ac.kr
Functional Properties of this compound-based MOFs
MOFs based on this compound, particularly the non-interpenetrated SNU-70', exhibit remarkable gas adsorption properties due to their high porosity and large surface area. snu.ac.krnih.gov The activated form, SNU-70', has an exceptionally high Brunauer-Emmett-Teller (BET) surface area of 5290 m²/g and a pore volume of 2.17 cm³/g. snu.ac.kr These characteristics make it an excellent candidate for storing gases like hydrogen (H2), carbon dioxide (CO2), and methane (B114726) (CH4). snu.ac.krnih.gov
Hydrogen (H2) Adsorption: High surface area is a key factor for physisorption of hydrogen at low temperatures. SNU-70' shows exceptionally high H2 uptake capacity. snu.ac.krnih.gov At 77 K, the adsorption capacity is significant, which is attributed to the large surface area and pore volume available for H2 molecules. snu.ac.kr In contrast, the interpenetrated SNU-71', despite having smaller pores that could lead to higher isosteric heats of adsorption, generally shows lower H2 uptake at higher pressures due to its much smaller surface area. snu.ac.krnih.gov
Carbon Dioxide (CO2) and Methane (CH4) Adsorption and Separation: SNU-70' also demonstrates very high CO2 adsorption capacity. snu.ac.kr The large pores and high surface area allow for significant uptake of CO2 molecules. In comparison, the doubly interpenetrated SNU-71, with its smaller pores, shows a higher CO2 uptake than SNU-70 at 298 K and 1 bar. researchgate.net This is attributed to the enhanced interaction between CO2 and the pore walls in the confined space of the smaller pores. snu.ac.krresearchgate.net
The difference in adsorption behavior between these structurally similar MOFs highlights their potential for gas separation. snu.ac.krresearchgate.net For instance, the differing affinities and uptake capacities for CO2 and CH4 suggest that these materials could be used for separating these gases, a critical process in natural gas purification and carbon capture. snu.ac.krresearchgate.net Generally, non-interpenetrated frameworks like SNU-70' show higher gas adsorption at high pressures, while interpenetrated structures like SNU-71' can exhibit higher uptake at low pressures due to stronger adsorbent-adsorbate interactions in their smaller pores. snu.ac.kr
Table 2: Gas Adsorption Properties of Activated MOFs
| Material | BET Surface Area (m²/g) | H₂ Uptake (wt% at 77 K, 1 atm) | CO₂ Uptake (cm³/g at 273 K, 1 atm) |
|---|---|---|---|
| SNU-70' | 5290 | High | High |
| SNU-71' | 1770 | Lower than SNU-70' | Higher than SNU-70' at low pressure |
Data derived from findings reported by Suh, M. P., et al. (2012). snu.ac.krnih.gov
Gas Adsorption and Separation Capabilities (H2, CO2, CH4)
Influence of Pore Size and Interpenetration on Gas Uptake (SNU-70 vs. SNU-71)
A compelling illustration of how subtle changes in a ligand's structure can dramatically influence the properties of a MOF is the comparison between SNU-70 and SNU-71. SNU-70 is a noninterpenetrated cubic net framework synthesized using this compound. nih.gov In contrast, SNU-71 is a doubly interpenetrated version prepared with 4-(2-carboxyethyl)benzoic acid, where the only difference is the saturation of the carbon-carbon double bond present in the linker of SNU-70. nih.gov
This seemingly minor modification leads to significant differences in their structural and gas sorption properties. The noninterpenetrated framework of SNU-70 results in a much larger pore size (approximately 9.0 x 9.0 Å) compared to the interpenetrated SNU-71 (approximately 2.5 x 2.5 Å). nih.gov Consequently, SNU-70' boasts a remarkably high Brunauer-Emmett-Teller (BET) surface area of 5290 m²/g, one of the highest for a cubic-net MOF, while SNU-71' has a BET surface area of 1770 m²/g. nih.gov
These structural differences directly impact their gas uptake capacities. Generally, at high pressures, the noninterpenetrated SNU-70' shows much higher gas adsorption than SNU-71'. nih.gov However, at pressures below 1 atm, the trend varies depending on the gas. For N₂ at 77 K and CO₂ at 195 K, SNU-70' still shows higher uptake. Conversely, for H₂ and CH₄, the interpenetrated SNU-71' exhibits higher uptake capacities. This reversal is attributed to the smaller pores in SNU-71' creating a higher isosteric heat of adsorption, leading to stronger interactions with smaller gas molecules like H₂ and CH₄ at low pressures. nih.gov
| Property | SNU-70 | SNU-71 |
|---|---|---|
| Ligand | This compound | 4-(2-Carboxyethyl)benzoic acid |
| Interpenetration | Noninterpenetrated | Doubly interpenetrated |
| Pore Size (Å) | ~9.0 x 9.0 | ~2.5 x 2.5 |
| BET Surface Area (m²/g) | 5290 | 1770 |
| H₂ Uptake (at <1 atm) | Lower | Higher |
| CH₄ Uptake (at <1 atm) | Lower | Higher |
Pore Space Partitioning Strategies
Pore Space Partitioning (PSP) is a rational design approach in MOF chemistry aimed at modifying the pore environment to enhance specific properties, such as gas separation and storage. The strategy involves dividing a large pore or channel within a framework into smaller, more precisely defined segments. This can be achieved by incorporating secondary ligands or "pore-partitioning agents" into a pre-existing or simultaneously forming primary framework. The goal of PSP is to increase the density of binding sites and optimize host-guest interactions within the pores, which is often more crucial for efficient gas capture at ambient conditions than simply having a large surface area or pore volume.
Luminescence Properties and Sensing Applications
Luminescent Metal-Organic Frameworks (LMOFs) are a subclass of MOFs that have garnered significant attention for their potential as chemical sensors. researchgate.netinformahealthcare.com The luminescence in these materials can originate from the organic linker, the metal center, or charge transfer processes between them. informahealthcare.com
Ligand-based Photoluminescence
MOFs constructed from aromatic ligands with conjugated π-systems, such as this compound, often exhibit ligand-based photoluminescence. nih.govmdpi.com The emission properties are a result of π→π or π→n electronic transitions within the organic linker. nih.gov When the ligand is incorporated into the rigid MOF structure, its luminescent properties can be preserved or even enhanced. This intrinsic fluorescence of the framework can be modulated by the presence of guest molecules, forming the basis for sensing applications. informahealthcare.com
Sensing of Nitroaromatics and Metal Ions (e.g., Fe³⁺, Nitrobenzene)
LMOFs have proven to be effective sensors for detecting various analytes, including nitroaromatic compounds and specific metal ions. researchgate.net Nitroaromatics, such as nitrobenzene (B124822) and 2,4,6-trinitrophenol (TNP), are common environmental pollutants and components of explosives. acs.org The detection mechanism typically involves luminescence quenching. acs.org When the electron-deficient nitroaromatic molecule interacts with the electron-rich framework of the LMOF, a photoinduced electron transfer can occur, which quenches the fluorescence of the material. acs.org The high sensitivity and selectivity of LMOFs make them promising candidates for detecting trace amounts of these hazardous compounds. researchgate.netacs.org
Similarly, LMOFs can selectively detect metal ions like Fe³⁺. The sensing mechanism can involve ion exchange or interaction between the metal ion and the framework, leading to a "turn-on" or, more commonly, a quenching of the luminescence signal. For instance, the presence of Fe³⁺ ions in an aqueous solution can lead to a highly selective and sensitive quenching of a MOF's fluorescence, allowing for its detection even in the presence of other interfering ions.
Solvent Sensing Capabilities
The luminescence of certain MOFs can be dependent on the solvent molecules present within their pores. acs.orgresearchgate.net The interaction between the solvent and the framework can alter the electronic state of the ligand, leading to shifts in the emission wavelength or changes in fluorescence intensity. This phenomenon allows for the use of LMOFs as sensors to differentiate between various solvents. For example, a Zn(II)-based MOF has been shown to be an effective luminescent sensor for the detection of acetone (B3395972) in water through a fluorescence quenching mechanism. nih.govmdpi.com The recyclability of these sensors, allowing them to be washed with a solvent like ethanol (B145695) and reused, is a key advantage. nih.gov
Biological and Biomedical Research Applications
Enzyme Inhibition Studies
Xanthine (B1682287) Oxidase Inhibition by Derivatives
Derivatives of benzoic acid have been a focal point in the search for new xanthine oxidase inhibitors, which are therapeutic targets for conditions like hyperuricemia. nih.gov Research has led to the design and synthesis of various derivatives, with some showing potent inhibitory activity.
One area of investigation involves 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which were designed with structural similarities to the known inhibitor febuxostat. nih.gov In one study, several of these synthesized compounds demonstrated in vitro xanthine oxidase inhibitory activity in the nanomolar range. nih.gov The most effective of these inhibitors, featuring 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl groups at the 5-position of the oxazole (B20620) ring, had IC50 values comparable to febuxostat. nih.gov Kinetic analysis of these compounds indicated a mixed-type inhibition, suggesting they bind preferentially to the free enzyme rather than the enzyme-substrate complex. nih.gov
Another class of compounds, pyrazolone-based 4-(furan-2-yl)benzoic acids, have also been synthesized and studied as xanthine oxidase inhibitors. nuph.edu.uasemanticscholar.org These derivatives have shown inhibitory activity with IC50 values in the low micromolar range. nuph.edu.uasemanticscholar.org The most potent compound in one study was 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid. nuph.edu.ua Kinetic studies revealed it to be a mixed-type inhibitor that has a higher affinity for the free enzyme. Molecular docking simulations suggest that the carboxylic group of the inhibitor plays a key role by forming a salt bridge with the amino acid residue Arg880 and a hydrogen bond with Thr1010 in the enzyme's active site, which helps to stabilize the enzyme-inhibitor complex. nuph.edu.ua
| Derivative Class | Specific Compound Example | Inhibitory Activity (IC50) | Inhibition Type | Key Interactions |
|---|---|---|---|---|
| 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Compounds with 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl substituents | Nanomolar range, close to febuxostat | Mixed-type | Binds preferentially to the free enzyme |
| Pyrazolone-based 4-(furan-2-yl)benzoic acids | 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid | Low micromolar range | Mixed-type | Forms salt bridge with Arg880 and hydrogen bond with Thr1010 |
Anticancer Research
The benzoic acid scaffold is a recurring motif in compounds investigated for their anticancer properties. nih.govresearchgate.net Research has demonstrated that synthetic derivatives can exhibit significant cytotoxic activity against various cancer cell lines. nih.govpreprints.org
Evaluation of Anticancer Activity of Derivatives
Various synthetic derivatives of benzoic acid have been evaluated for their in vitro anticancer activity using assays such as the MTT assay. preprints.org For instance, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have shown notable activity against the MCF-7 human breast cancer cell line, with IC50 values of 18.7 µM and 15.6 µM for specific compounds, inducing apoptosis. preprints.org
Another synthesized derivative, 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid, was tested against a human cervical cancer cell line and demonstrated potent antitumor activity with an IC50 value of 17.84 µM. preprints.org The mechanism of action for this compound was observed to involve the inhibition of Histone Deacetylase enzyme activity. preprints.org Furthermore, the compound 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate (B1203000) showed significant cancer cell inhibition ranging from 52.2% to 91.2% in in vitro tests. preprints.org These studies underscore the potential of using the benzoic acid moiety as a foundational structure for developing new anticancer agents. nih.govresearchgate.net
| Derivative | Cancer Cell Line(s) | Activity (IC50) | Observed Mechanism |
|---|---|---|---|
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 µM | Apoptosis induction |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast) | 18.7 µM | Apoptosis induction |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | Histone Deacetylase (HDAC) inhibition |
Biosurfactant and Bioremediation Contexts
Benzoic acid and its related structures appear as intermediate metabolites in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), which are significant environmental pollutants. mdpi.comnih.gov
Involvement in Microbial Degradation Pathways (e.g., Naphthalene (B1677914), Anthracene)
Microbial species, including fungi and bacteria, are capable of breaking down complex aromatic compounds like naphthalene and anthracene (B1667546). mdpi.comresearchgate.net During the biodegradation of naphthalene by the Antarctic fungal strain Aspergillus glaucus, intermediates such as salicylic (B10762653) acid, catechol, and ketoadipic acid have been identified. mdpi.com The degradation of anthracene by the same strain produced metabolites including 2-hydroxy-1-naphthoic acid, o-phthalic acid, and protocatechuic acid. mdpi.com
In the degradation of benz[a]anthracene by the ligninolytic fungus Irpex lacteus, the metabolic pathway involves the formation of several breakdown products. nih.gov One key intermediate, benz[a]anthracene-7,12-dione, is further degraded into 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov Phthalic acid can then be transformed into 2-hydroxymethyl benzoic acid. nih.gov These pathways demonstrate that the basic benzoic acid structure is a common intermediate in the fungal catabolism of complex pollutants.
Role as a Metabolite in Environmental Degradation
The presence of benzoic acid and its derivatives as intermediates is a crucial step in the complete mineralization of pollutants. nih.gov For example, phthalic acid, a direct precursor to simpler benzoic acid derivatives in some pathways, was identified as a non-dead-end metabolite in the degradation of benz[a]anthracene by Irpex lacteus, indicating it is further broken down. nih.gov The widespread use of benzoic acid itself also leads to its release into the environment, where it can be degraded, though its persistence can vary depending on conditions. nih.gov In soil, the degradation of benzoic acid has been shown to follow first-order kinetics, with half-lives ranging from approximately 37 to 66 days. nih.gov The role of such compounds as metabolites is central to bioremediation processes aimed at cleaning up environments contaminated with aromatic hydrocarbons.
| Original Pollutant | Microorganism | Key Intermediate Metabolites |
|---|---|---|
| Naphthalene | Aspergillus glaucus | Salicylic acid, Catechol, Ketoadipic acid |
| Anthracene | Aspergillus glaucus | 2-hydroxy-1-naphthoic acid, o-phthalic acid, Protocatechuic acid |
| Benz[a]anthracene | Irpex lacteus | Benz[a]anthracene-7,12-dione, 1,2-naphthalenedicarboxylic acid, Phthalic acid, 2-hydroxymethyl benzoic acid |
Computational and Spectroscopic Investigations
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are indispensable for elucidating the precise molecular structure and electronic properties of 4-(2-Carboxyvinyl)benzoic acid. These methods provide a detailed fingerprint of the compound, confirming its identity and offering insights into its chemical environment.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For trans-4-(2-Carboxyvinyl)benzoic acid, spectra are typically recorded in deuterated solvents like Methanol-d₄.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. researchgate.net The spectrum of trans-4-(2-Carboxyvinyl)benzoic acid shows distinct signals for the aromatic and vinylic protons. The two vinylic protons appear as doublets, a result of coupling to each other. The protons on the benzene (B151609) ring also appear as two distinct doublets, characteristic of a 1,4-disubstituted aromatic system. researchgate.net The broad signals corresponding to the carboxylic acid protons are often not observed or are very broad due to chemical exchange with the solvent.
Interactive Data Table: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.08 | Doublet | 2H, Aromatic (H-2, H-6) |
| ~7.70 | Doublet | 2H, Aromatic (H-3, H-5) |
| ~7.65 | Doublet | 1H, Vinylic |
| ~6.55 | Doublet | 1H, Vinylic |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. researchgate.net The spectrum for trans-4-(2-Carboxyvinyl)benzoic acid shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The signals for the two carbonyl carbons of the carboxylic acid groups are typically found in the most downfield region of the spectrum. The aromatic and vinylic carbons appear in the intermediate region. researchgate.net
Interactive Data Table: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | Carbonyl (Carboxylic Acid) |
| ~169.1 | Carbonyl (Carboxylic Acid) |
| ~144.0 | Vinylic |
| ~138.2 | Aromatic (Quaternary) |
| ~133.8 | Aromatic (Quaternary) |
| ~131.0 | Aromatic (CH) |
| ~130.2 | Aromatic (CH) |
| ~122.5 | Vinylic |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the distinctive absorptions of its carboxylic acid and alkene moieties.
The most prominent feature is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.infostmarys-ca.edu Within this broad envelope, the aromatic C-H stretching vibrations can be observed around 3080-3030 cm⁻¹. docbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration is expected in the region of 1710-1680 cm⁻¹. docbrown.inforesearchgate.net The presence of conjugation with both the vinyl group and the aromatic ring influences the exact position of this peak. Additional key absorptions include the C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹ and 1450 cm⁻¹) and the vinyl group (around 1630 cm⁻¹). Strong bands corresponding to C-O stretching are also present between 1320 and 1210 cm⁻¹. docbrown.info
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300–2500 (broad) | O–H stretch | Carboxylic Acid (dimer) |
| 3080–3030 | C–H stretch | Aromatic/Vinylic |
| 1710–1680 (strong) | C=O stretch | Carboxylic Acid (conjugated) |
| ~1630 | C=C stretch | Vinylic |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| 1320–1210 | C–O stretch | Carboxylic Acid |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the extent of conjugation. Benzoic acid typically shows a maximum absorption (λmax) around 230 nm. libretexts.org In this compound, the vinyl group extends the conjugated π-electron system across the benzene ring and the acrylic acid moiety. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com Consequently, the molecule absorbs light at a longer wavelength (a bathochromic or red shift) compared to benzoic acid alone. libretexts.org The λmax for this compound is therefore expected to be significantly greater than 230 nm, likely in the range of 270-280 nm, similar to other extended styrene (B11656) systems like cinnamic acid. libretexts.org
Interactive Data Table: UV-Visible Absorption Data
| Compound | Expected λmax (nm) | Rationale |
| Benzoic Acid | ~230 | Benzene ring conjugated with one carbonyl group. libretexts.org |
| This compound | ~270–280 | Extended conjugation involving the vinyl bridge. libretexts.org |
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₈O₄), the molecular weight is 192.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 192. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak at m/z 175, and the loss of a carboxyl group (•COOH) to give an [M-45]⁺ peak at m/z 147. docbrown.infomiamioh.edu Another significant fragmentation is the loss of carbon dioxide (CO₂) from the molecular ion, which is a characteristic fragmentation of deprotonated benzoic acids. nih.gov The subsequent fragmentation of the benzoyl or related aromatic cations can lead to characteristic ions at m/z 105 and 77 (phenyl cation). docbrown.info
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Likely Loss from Parent Ion |
| 192 | [C₁₀H₈O₄]⁺ | Molecular Ion [M]⁺ |
| 175 | [C₁₀H₇O₃]⁺ | Loss of •OH |
| 147 | [C₉H₇O]⁺ | Loss of •COOH |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (from further fragmentation) |
| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |
A defining structural feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers. researchgate.netresearchgate.net In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. It is highly probable that this compound adopts a similar hydrogen-bonding motif, potentially leading to extended supramolecular structures such as chains or sheets, where both carboxyl groups participate in dimerization. Powder X-ray diffraction (PXRD) can be used to confirm the crystalline nature of a bulk sample and identify its specific crystalline phase.
Interactive Data Table: Expected Crystallographic Features
| Feature | Description |
| Crystal System | Likely monoclinic or triclinic, common for such organic molecules. nih.gov |
| Space Group | Often centrosymmetric (e.g., P2₁/c) to accommodate dimer formation. researchgate.net |
| Key Interaction | Centrosymmetric O-H···O hydrogen-bonded dimers between carboxyl groups. researchgate.net |
| Supramolecular Structure | Formation of extended chains or sheets through multiple hydrogen bonds. |
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful complement to experimental studies, providing deep insights into the geometric, electronic, and spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to model compounds such as this compound. preprints.orgvistas.ac.in
A typical computational investigation begins with geometry optimization to find the lowest energy conformation of the molecule. researchgate.net This can predict bond lengths, bond angles, and torsional angles, which can be compared with X-ray diffraction data if available.
Furthermore, computational methods can simulate various spectra. nih.gov
Vibrational Frequencies: DFT calculations can predict the IR and Raman spectra. The calculated frequencies, once scaled, often show excellent agreement with experimental data, aiding in the assignment of complex vibrational modes. researchgate.net
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts, which helps in the interpretation of experimental NMR spectra. preprints.org
Electronic Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and simulate the UV-Visible spectrum, providing theoretical values for λmax. nih.gov
Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. dntb.gov.ua
Interactive Data Table: Common Computational Parameters
| Parameter | Method | Information Obtained |
| Optimized Geometry | DFT (e.g., B3LYP) | Bond lengths, bond angles, molecular conformation. preprints.org |
| Vibrational Frequencies | DFT (e.g., B3LYP) | Simulated IR and Raman spectra for peak assignment. researchgate.net |
| NMR Chemical Shifts | GIAO | Predicted ¹H and ¹³C NMR spectra. preprints.org |
| Electronic Transitions | TD-DFT | Simulated UV-Vis spectrum and λmax. nih.gov |
| Frontier Orbitals | DFT | HOMO-LUMO energy gap, reactivity indices. nih.gov |
| Electrostatic Potential | DFT | MEP map, sites for intermolecular interactions. dntb.gov.ua |
Quantum Chemical Methods (e.g., DFT-B3LYP/6-311G, HF/6-31G)
Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of this compound. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for these investigations due to its balance of accuracy and computational efficiency. The B3LYP method combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
When applied to cinnamic acid derivatives, DFT calculations with basis sets such as 6-311G or the more extensive 6-311++G(d,p) are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on similar molecules like trans-4-(Trifluoromethyl)cinnamic acid utilize the B3LYP/6-311++G(d,p) level of theory to compute geometrical parameters and analyze the electronic properties. The Hartree-Fock (HF) method, while being a more fundamental ab initio approach, is also used but is generally less accurate than DFT for many molecular properties due to its lack of electron correlation.
These computational methods are essential for obtaining a stable, optimized structure of the molecule in its ground state, which is the foundation for all further spectroscopic and reactivity analyses. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.com This method is particularly valuable in drug discovery and materials science. For derivatives of cinnamic acid, molecular docking studies have been performed to investigate their potential as inhibitors for various biological targets, such as enzymes and proteins. nih.govalquds.edu
For example, studies on cinnamic acid analogues have explored their binding affinity with targets like Epidermal Growth Factor Receptor (EGFR) and matrix metalloproteinase-9 (MMP-9), which are implicated in cancer. biointerfaceresearch.comalquds.edu The process involves placing the ligand (e.g., a cinnamic acid derivative) into the binding site of a receptor protein and calculating the binding energy. biointerfaceresearch.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. alquds.edu While specific docking studies on this compound are not widely reported, its structural similarity to other bioactive cinnamic acids suggests it could be a candidate for such investigations against relevant biological targets. nih.govresearchgate.net
Analysis of Molecular Electrostatic Potential, HOMO-LUMO, and Global Chemical Reactivity Descriptors
The electronic properties and chemical reactivity of this compound can be thoroughly analyzed using several computational descriptors derived from quantum chemical calculations.
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It illustrates the charge distribution, where red regions (negative potential) indicate areas prone to electrophilic attack and blue regions (positive potential) indicate areas susceptible to nucleophilic attack. For aromatic carboxylic acids, the negative potential is typically concentrated around the oxygen atoms of the carboxyl groups, making them sites for electrophilic interaction. rsisinternational.org
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govrsisinternational.org For cinnamic acid derivatives, the HOMO is often localized on the phenyl ring and the vinyl group, while the LUMO is distributed over the carboxylic acid and vinyl moieties.
Global Chemical Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.govrsisinternational.org These parameters provide a quantitative measure of the molecule's stability and reactivity.
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | Measures the propensity to accept electrons. |
Normal Mode Analysis and Vibrational Frequencies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Normal mode analysis, typically performed using DFT calculations, is essential for assigning the experimentally observed vibrational frequencies to specific molecular motions.
For cinnamic acid derivatives, characteristic vibrational frequencies include:
O-H stretching: From the carboxylic acid groups, typically appearing as a broad band in the high-frequency region of the IR spectrum.
C=O stretching: A strong absorption band characteristic of the carbonyl group in the carboxylic acid. nih.gov
C=C stretching: Vibrations from the vinyl group and the aromatic ring.
C-H stretching and bending: Modes associated with the aromatic ring and the vinyl group.
DFT calculations, such as at the B3LYP/6-311++G(d,p) level, can predict these vibrational frequencies with good accuracy, although a scaling factor is often applied to better match experimental data. The potential energy distribution (PED) analysis is then used to provide a quantitative assignment for each normal mode.
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |
|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad band due to hydrogen bonding. |
| C-H Stretch (Aromatic/Vinyl) | 3000-3150 | Stretching of C-H bonds on the ring and double bond. nih.gov |
| C=O Stretch | 1680-1710 | Carbonyl stretch from the carboxylic acid group. nih.gov |
| C=C Stretch (Aromatic/Vinyl) | 1600-1650 | Stretching of carbon-carbon double bonds. |
| C-O Stretch | 1210-1320 | Stretching of the carbon-oxygen single bond. |
Prediction of Electronic Absorption Spectra (TD-DFT approach)
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov
TD-DFT calculations, often performed on the DFT-optimized ground-state geometry, can elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions. nih.gov For conjugated systems like cinnamic acid derivatives, the main absorption bands in the UV region are typically due to π→π* transitions involving the HOMO and LUMO. nih.gov Environmental effects, such as the solvent, can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with experimental spectra. rsc.org
NMR Chemical Shift Determination (Gauge Independent Atomic Orbital Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net
The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net Calculations are performed on the optimized molecular structure, and the results are often in good agreement with experimental data, aiding in the assignment of complex spectra. nih.gov For cinnamic acids, distinct chemical shifts are expected for the protons and carbons of the aromatic ring, the vinyl group, and the carboxyl groups. nih.govresearchgate.net
Self-association Studies in Solution via Molecular Simulation
Molecular dynamics (MD) simulations can be employed to study the behavior of molecules in solution, including aggregation and self-association phenomena. nih.gov For a molecule like this compound, which possesses two carboxylic acid groups, self-association through hydrogen bonding is expected, particularly in non-polar solvents.
MD simulations model the interactions between solute molecules and between solute and solvent molecules over time, providing insights into the formation and stability of aggregates, such as dimers or larger clusters. researchgate.net These simulations can reveal the preferred hydrogen bonding patterns and the role of π-π stacking interactions between the aromatic rings in the self-assembly process. Understanding these solution-phase interactions is crucial as they can influence properties like solubility and crystallization behavior.
Material Science Applications Beyond Mofs
Development of New Polymers and Materials with Enhanced Properties
4-(2-Carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid, serves as a valuable monomer in the synthesis of novel polymers with tailored properties. Its rigid structure, conferred by the benzene (B151609) ring and the conjugated vinyl carboxylic acid moiety, combined with the presence of two carboxylic acid groups, allows for the formation of polyesters with unique characteristics.
One notable application is in the development of photoreactive cholesteric polyesters. The cinnamic acid group within the polymer backbone can undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, leading to cross-linking of the polymer chains. This process can be used to create materials with tunable properties, where the degree of cross-linking and, consequently, the material's mechanical and thermal properties can be controlled by the duration and intensity of UV irradiation. Research in this area has explored the synthesis of such polyesters by reacting this compound with chiral spacers, resulting in materials that exhibit both photoreactivity and cholesteric liquid crystalline behavior acs.org. The ability to permanently fix the cholesteric structure through photocrosslinking opens up applications in optics and photonics.
The incorporation of this compound into polymer structures can enhance their thermal stability and mechanical strength due to the rigid aromatic core. The bifunctional nature of the molecule allows it to act as a building block in condensation polymerization, leading to linear or cross-linked polyesters depending on the co-monomers used.
| Polymer Type | Monomers | Key Property | Potential Application |
| Photoreactive Cholesteric Polyester | This compound, Chiral Diols | Photocrosslinkable, Cholesteric Liquid Crystalline | Optical films, Security features |
| Aromatic Polyester | This compound, Aliphatic or Aromatic Diols | High Thermal Stability, Mechanical Strength | High-performance plastics, coatings |
Precursors for Functionalized Materials
Beyond its direct incorporation into polymer chains, this compound can serve as a precursor for the synthesis of more complex functionalized materials. The two carboxylic acid groups provide reactive sites for a variety of chemical modifications, allowing for the attachment of other functional moieties.
For instance, the carboxylic acid groups can be converted to acid chlorides, esters, or amides, enabling the covalent attachment of molecules with specific functionalities, such as chromophores, fluorophores, or biologically active compounds. This versatility makes this compound a useful starting material for creating materials with tailored optical, electronic, or biomedical properties.
The vinyl group also presents a site for further chemical transformation. For example, it can undergo addition reactions, allowing for the introduction of different functional groups. This multi-faceted reactivity makes it a valuable building block in the design and synthesis of functional organic materials.
| Functionalization Reaction | Reagent | Resulting Functional Group | Potential Application of Functionalized Material |
| Esterification | Alcohols | Ester | Drug delivery, specialty polymers |
| Amidation | Amines | Amide | Biomaterials, responsive materials |
| Addition to vinyl group | Halogens, etc. | Halogenated alkyl chain, etc. | Synthesis of complex organic molecules |
Environmental Fate and Degradation Studies
Biodegradation Pathways and Mechanisms
Biodegradation is a key process in the removal of organic compounds from the environment. For 4-(2-Carboxyvinyl)benzoic acid, this process is expected to involve microbial enzymatic activities that transform the molecule, leading to its eventual mineralization. The degradation pathway likely involves initial attacks on either the acrylic side chain or the aromatic ring.
A plausible pathway for the biodegradation of this compound begins with the β-oxidation of the acrylic acid side chain. This is a common mechanism for the degradation of compounds containing a phenylpropionic acid structure, such as cinnamic acid and its derivatives researchgate.netnih.gov. This process would shorten the side chain by two carbons, leading to the formation of 4-carboxybenzoyl-CoA. Subsequently, the aromatic ring of the resulting benzoic acid derivative would be hydroxylated and then undergo ring cleavage, following either an ortho- or meta-cleavage pathway, ultimately leading to intermediates that can enter the central carbon metabolism of the microorganisms.
Table 1: Key Enzymes in the Degradation of Related Aromatic Compounds
| Enzyme | Function | Relevance to this compound Degradation |
| Cinnamate (B1238496) reductase | Reduction of the aliphatic side chain of cinnamic acid | May be involved in the initial transformation of the vinyl group. |
| 3-Phenylpropionic acid hydroxylase | Hydroxylation of the aromatic ring | A similar enzyme could hydroxylate the benzoic acid moiety. |
| Protocatechuate 3,4-dioxygenase | Cleavage of the aromatic ring | Key enzyme in the ortho-cleavage pathway of dihydroxylated benzoic acids. nih.gov |
Studies on the microbial degradation of structurally similar compounds provide insight into the potential fate of this compound. Benzoic acid and cinnamic acid, which represent the two main structural motifs of the target compound, are known to be biodegradable by a wide range of microorganisms.
Benzoic Acid: The microbial degradation of benzoic acid is well-documented. It typically proceeds through hydroxylation to form catechol or protocatechuic acid, which are then subject to ring fission by dioxygenase enzymes nih.gov. In anaerobic environments, the degradation of benzoic acid can occur over weeks to months, depending on the presence of suitable microbial populations nih.gov.
Cinnamic Acid: The degradation of cinnamic acid has been observed in various bacterial strains, including Stenotrophomonas sp. and Pseudomonas sp. nih.gov. The catabolic pathway often involves the conversion of cinnamic acid to benzoic acid through β-oxidation researchgate.net. For instance, some bacteria can convert cinnamic and 4-coumaric acids into benzoic and 4-hydroxybenzoic acids, respectively researchgate.net.
The persistence of a chemical in the environment is defined by its degradation rate, often expressed as a half-life, while its mobility relates to its movement through environmental compartments such as soil, water, and air nih.gov. Persistent and mobile substances are of particular concern as they have a higher potential to contaminate water resources over large areas nih.gov.
For this compound, its two carboxylic acid groups are expected to be ionized at typical environmental pH levels, making the molecule highly water-soluble. This high water solubility suggests a low potential for sorption to soil and sediment organic matter, leading to high mobility in aquatic and terrestrial systems. While benzoic acid itself is generally not persistent in soil, its half-life can extend to weeks or months in anaerobic settings nih.govherts.ac.uk. The persistence of this compound would similarly depend on environmental conditions and the presence of adapted microbial communities.
Table 2: Factors Influencing Persistence and Mobility
| Factor | Influence on this compound |
| Water Solubility | High, due to two carboxylic acid groups, leading to high mobility. |
| Soil Sorption | Low, due to high water solubility, enhancing mobility in soil. |
| Biodegradation Rate | Expected to be moderate, influencing its persistence. |
| Environmental Conditions | Aerobic conditions are likely to favor faster degradation. |
Biotic mineralization is the complete conversion of an organic substance to inorganic products like carbon dioxide, water, and mineral salts by microorganisms. "Ready biodegradability" is a classification determined by stringent screening tests, such as those described in the OECD 301 guidelines oecd.org. A compound is considered readily biodegradable if it achieves a certain percentage of mineralization (e.g., >60% of theoretical CO2 evolution) within a 10-day window during a 28-day test oecd.org.
Environmental Impact and Bioconcentration Potential
The environmental impact of a chemical is related to its toxicity to various organisms and its potential to accumulate in the food chain. Benzoic acid, a related compound, is known to have low toxicity to aquatic organisms but can disrupt microbial communities at high concentrations nih.gov. The presence of an additional carboxyvinyl group in this compound may influence its toxicological profile.
Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding environment to a concentration higher than that in the environment. The potential for bioconcentration is often estimated using the octanol-water partition coefficient (Kow). Compounds with a high Kow are more likely to accumulate in the fatty tissues of organisms. Given the dicarboxylic acid nature of this compound, it is expected to have a low Kow, indicating a low potential for bioconcentration in aquatic organisms.
Future Research Directions and Unexplored Potential
Integration with Advanced Technologies
The future of materials science lies in the seamless integration of functional molecules with advanced technological platforms. For 4-(2-Carboxyvinyl)benzoic acid, this translates to its incorporation into nanoscale devices, leveraging computational modeling for predictive design, and utilizing sophisticated in-situ characterization techniques to understand its dynamic behavior.
Nanotechnology Integration: The unique properties of MOFs constructed from this compound make them prime candidates for applications in nanotechnology. Future research will likely focus on the fabrication of MOF-based nanosensors and drug delivery systems. The porous nature and tunable functionality of these materials could be exploited to create highly sensitive and selective sensors for environmental monitoring or medical diagnostics.
Computational Modeling: The use of computational tools is becoming increasingly indispensable in materials design. Density Functional Theory (DFT) and other molecular modeling techniques can be employed to predict the electronic and structural properties of novel MOFs based on this compound before their synthesis. This predictive power can significantly accelerate the discovery of materials with desired functionalities, such as specific gas adsorption capacities or catalytic activities.
In-situ Characterization: To fully understand the formation and functional mechanisms of materials derived from this compound, advanced in-situ characterization techniques are essential. Techniques like X-ray diffraction and spectroscopy, performed under reaction conditions, can provide real-time insights into the dynamic structural changes and guest-host interactions within MOFs. This fundamental understanding is critical for optimizing material performance and designing next-generation materials.
Novel Derivatization Strategies
The functional versatility of this compound can be significantly expanded through innovative derivatization strategies. By chemically modifying the core structure, researchers can fine-tune the properties of the resulting materials for specific applications.
Synthesis of Functionalized Linkers: A key area of future research will involve the synthesis of new derivatives of this compound. By introducing various functional groups onto the phenyl ring, scientists can modulate the electronic properties, steric hindrance, and coordination behavior of the linker. For instance, attaching electron-donating or electron-withdrawing groups can influence the photoluminescent properties of the resulting MOFs, making them suitable for sensing applications.
| Derivative of this compound | Functional Pendant | Potential Impact on MOF Properties |
| SNU-170 | –NH2 | Influences interpenetration and gas adsorption |
| SNU-171 | –SMe | Affects gas adsorption and chemical sensing |
| SNU-172 | –OMe | Modifies photoluminescence and gas capacities |
| SNU-173 | –OEt | Alters framework interpenetration |
| SNU-174 | –OPr | Influences pore size and gas uptake |
| SNU-175 | –OBu | Affects the degree of interpenetration |
Post-Synthetic Modification: Another powerful approach is the post-synthetic modification of MOFs already constructed with this compound. This technique allows for the introduction of new functionalities into a pre-existing framework, offering a versatile route to tailor material properties without the need for de novo synthesis. This could involve grafting active catalytic sites or responsive molecular switches onto the linker.
Multidisciplinary Research Collaborations
The complexity and potential of this compound and its derivatives necessitate a multidisciplinary research approach. Collaborations between chemists, physicists, biologists, and engineers will be vital to fully explore and exploit the capabilities of these materials.
Materials Science and Chemistry: The synergy between materials scientists and synthetic chemists is fundamental. Chemists can design and synthesize novel derivatives of this compound, while materials scientists can then utilize these linkers to construct and characterize new MOFs with unique architectures and properties.
Biomedical and Environmental Applications: The potential of MOFs in drug delivery, biosensing, and catalysis opens up avenues for collaboration with biomedical researchers and environmental scientists. For example, MOFs exhibiting high porosity and biocompatibility could be developed in partnership with pharmacologists for targeted drug delivery applications. Similarly, collaborations with environmental engineers could lead to the design of MOF-based catalysts for pollution remediation. A series of multifunctional MOFs, SNU-170–SNU-176, synthesized from derivatives of this compound, have shown promise in gas adsorption and chemical sensing, highlighting the potential for such interdisciplinary projects. researchgate.net
Addressing Current Research Gaps
Despite the significant progress made, several research gaps remain in the understanding and application of this compound. Future research should focus on addressing these challenges to advance the field.
Unexplored Applications: While applications in gas storage and catalysis have been explored, the full potential of this compound-based materials in other areas remains largely untapped. Future studies could investigate their use in areas such as electronics, spintronics, and as components in advanced composite materials.
Synthesis and Stability Challenges: The synthesis of crystalline, high-surface-area MOFs can be challenging. Overcoming synthetic hurdles to produce stable and robust materials, particularly under harsh chemical or thermal conditions, is a critical research gap. Developing strategies to enhance the stability of MOFs derived from this linker will be crucial for their practical implementation.
Structure-Property Relationships: A deeper fundamental understanding of the relationship between the molecular structure of the linker and the macroscopic properties of the resulting materials is needed. Systematic studies that correlate subtle changes in the linker's geometry and electronic structure with the performance of the final material will provide invaluable insights for the rational design of future advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Carboxyvinyl)benzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions or functional group transformations. For example, hydrazone derivatives of benzoic acid (e.g., 4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]benzoic acid) have been synthesized via Schiff base reactions under reflux conditions, achieving yields of 58–70% . Key optimization strategies include:
- Temperature control (e.g., reflux in ethanol or methanol).
- Use of catalysts like acetic acid for imine bond formation.
- Purification via recrystallization or column chromatography.
- Reference Data : IR and NMR spectroscopy are critical for confirming functional groups (e.g., C=O stretches at ~1700 cm⁻¹, aromatic C-H bends) .
Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be systematically applied to characterize this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify carboxyl (C=O, ~1700 cm⁻¹) and vinyl (C=C, ~1600 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and carboxyvinyl protons (δ 5.5–6.5 ppm for vinyl protons).
- UV-Vis : Detect π→π* transitions in conjugated systems (e.g., λmax ~250–300 nm for aromatic moieties) .
- Validation : Cross-reference with computed spectra (e.g., PubChem data) to resolve ambiguities .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound co-crystals?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. For example, the co-crystal of 4-(2-Carboxybenzoyl)benzoic acid with 4,4′-bipyridine (1:1 ratio) crystallizes in the monoclinic P2₁/n space group with cell parameters a = 7.688 Å, b = 24.189 Å, c = 10.956 Å, and β = 95.873° . Key steps:
- Use SHELXL for refinement (R factor = 0.045, wR = 0.128).
- Validate hydrogen bonding (e.g., O-H···N interactions between carboxyl and bipyridine groups).
- Compare experimental vs. computational bond lengths (e.g., C-C bonds within 0.003 Å accuracy) .
Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Electron Localization Function (ELF) : Analyze π-electron delocalization in the carboxyvinyl group .
- Validation : Compare computed InChIKey or SMILES descriptors (e.g., PubChem’s InChIKey=APAJGWMMTSSXSI-DEDYPNTBSA-N for related derivatives) with experimental data .
Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?
- Case Study : If NMR suggests a planar carboxyvinyl group but SCXRD shows torsional distortion:
Re-examine sample purity (e.g., via HPLC).
Perform variable-temperature NMR to detect dynamic effects.
Use Hirshfeld surface analysis to assess crystal packing influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
